
BAY-364
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Overview
Description
BAY-364 is a structurally optimized bromodomain inhibitor developed through high-throughput screening (HTS) and medicinal chemistry. It exhibits potent and selective inhibition of the BRPF2 and TAF1/TAF1L bromodomains, distinguishing it from earlier BRPF inhibitors . Key features include:
- Molecular Weight: 401.4 g/mol .
- Selectivity: No activity against BRPF3, BRD4, or 22 tested kinases in AlphaScreen and NanoBRET assays, ensuring specificity for BRPF2 and TAF1/TAF1L .
- Permeability: Demonstrated favorable cellular permeability, enabling robust in vitro and in vivo studies .
This compound serves as a critical tool compound for studying bromodomain biology and has been utilized as a negative control in assays due to its lack of activity against BRD1 (>20 µM) .
Comparison with Similar Compounds
BAY-299
BAY-299, a structurally related compound developed by Bayer and the Structural Genomics Consortium (SGC), shares a similar benzimidazole-based scaffold but differs in substituents and selectivity (Table 1).
Key Differences:
- Target Affinity :
- Cellular Activity: BAY-299 demonstrates NanoBRET activity <1 µM in BRD1 and TAF1 cellular assays, while this compound is inactive in these contexts .
Structural Insights:
The introduction of steric hindrance in this compound’s 1,3-dimethylbenzimidazole group reduces molecular size, likely contributing to its distinct selectivity profile compared to BAY-299 .
CP-461
CP-461, a second-generation SAAND (Selective Apoptotic Antineoplastic Drug) and NSAID analog, shares functional similarities with this compound in targeting transcriptional regulators but differs mechanistically (Table 1).
Key Differences:
- Target : CP-461 induces apoptosis via caspase activation, while this compound modulates epigenetic regulation through bromodomain inhibition .
- Cellular Potency: this compound inhibits TAF1 in Kasumi-1 cells (IC₅₀ = 1.0 µM), CD34⁺ cells (IC₅₀ = 10.4 µM), and K562 cells (IC₅₀ = 10.0 µM) . CP-461’s IC₅₀ values for apoptosis induction are in the nanomolar range, reflecting its distinct mechanism .
Other Structural Analogs
- 5,7-Dichlorobenzothiazole-2-amine : Shares 0.93 structural similarity with this compound but lacks bromodomain activity, highlighting the importance of the benzimidazole core .
- BAY-299N : A derivative of this compound with modified substituents, showing enhanced solubility (10 mg/L in water) but reduced bromodomain affinity .
Data Tables
Table 1. Comparative Profile of this compound and Key Analogs
Discussion of Research Findings
- Selectivity Mechanisms : this compound’s inactivity against BRD1 and BRD4 is attributed to steric hindrance in its benzimidazole core, a feature absent in BAY-299 .
- Structural Optimization : Comparative crystallography studies reveal that this compound lacks key hydrogen bonds with BRD1, explaining its selectivity divergence from BAY-299 .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.422 |
IUPAC Name |
6-(3-Hydroxy-propyl)-2-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30) |
InChI Key |
OGFBLTYSHLJDTR-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC=C(N3C)C(NC3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-364 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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